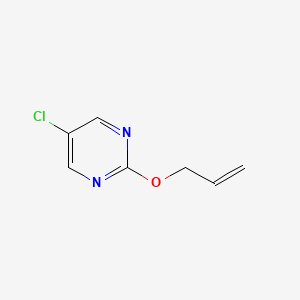

Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

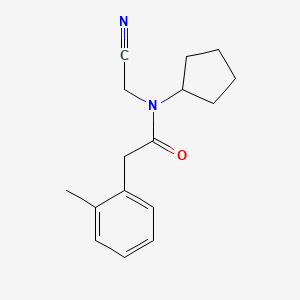

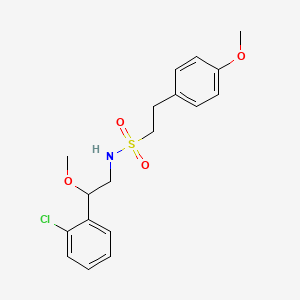

Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)- is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines has been a topic of interest in medicinal chemistry due to their wide range of biological activities . Various methods for the synthesis of pyrimidines have been described in the literature . For instance, chalcones, obtained by Claisen-Schmidt condensation, can undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms in the ring . Computational tools have been used to investigate the molecular and electronic behavior of pyrimidine derivatives . The structures of synthesized pyrimidine compounds can be investigated by means of UV, IR, 1H NMR, and Mass spectral analysis .Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . Other reactions include oxidative annulation, Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation, and base-promoted intermolecular oxidation C-N bond formation .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Characterization

Pyrimidine derivatives, including 5-chloro-2-(2-propen-1-yloxy)-pyrimidine, exhibit a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities due to their importance as components of DNA, RNA, and vitamins like B2 and folic acid. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized with significant antioxidant activity, indicating their potential in therapeutic applications and the influence of the alkyl fragment on their efficacy (Rani et al., 2012).

Structural Studies and Drug Action

Crystallization studies of 4-amino-5-chloro-2,6-dimethylpyrimidine revealed insights into molecular recognition processes essential for the targeted drug action of pharmaceuticals. This research emphasized the significance of hydrogen bonding in drug design, providing a foundation for developing more effective treatments (Rajam et al., 2017).

Antimicrobial Activity

Several pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives were synthesized and showed promising antimicrobial activity. This research contributes to the search for new antimicrobial agents amid growing antibiotic resistance (Sayed et al., 2006).

Applications in Anticancer Research

Pyrimidine scaffolds have been explored for their application in anticancer research, with studies focusing on the synthesis of novel sigma-1 receptor antagonists based on pyrimidine scaffold. These compounds showed potential for treating neuropathic pain, further highlighting the versatility of pyrimidine derivatives in medical research (Lan et al., 2014).

Antiviral Properties

The study of C-5 substituted tubercidin analogues, including pyrimidine derivatives, demonstrated substantial activity against RNA viruses, indicating their potential as antiviral agents. This research is crucial in the development of new antiviral drugs, especially in light of emerging viral threats (Bergstrom et al., 1984).

Wirkmechanismus

While the specific mechanism of action for Pyrimidine, 5-chloro-2-(2-propen-1-yloxy)- is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Zukünftige Richtungen

Pyrimidines have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, compounds with significant anti-oxidant activity could be screened for in vivo anti-inflammatory activity .

Eigenschaften

IUPAC Name |

5-chloro-2-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPJDJVFUMMXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)

![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2750352.png)